![molecular formula C20H27ClN2O B290270 2-(2-Chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B290270.png)
2-(2-Chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one, commonly known as CPD-TT, is a chemical compound that belongs to the family of tricyclic tetraamines. CPD-TT has been studied extensively for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Mecanismo De Acción
The exact mechanism of action of CPD-TT is not fully understood, but it is believed to involve the modulation of sigma-1 receptors and NMDA receptors. CPD-TT has been shown to enhance the activity of sigma-1 receptors, which are involved in the regulation of intracellular calcium levels and the release of neurotransmitters. CPD-TT has also been shown to modulate the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
CPD-TT has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular calcium levels, and the enhancement of synaptic plasticity. CPD-TT has also been shown to have neuroprotective effects, particularly in models of ischemic stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CPD-TT is its high affinity for sigma-1 receptors, which makes it a useful tool for studying the role of these receptors in physiological processes. CPD-TT has also been shown to have neuroprotective effects, which makes it a useful tool for studying the mechanisms of neuroprotection. One limitation of CPD-TT is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on CPD-TT. One area of interest is the development of more water-soluble analogs of CPD-TT, which would make it easier to use in experimental settings. Another area of interest is the study of the role of sigma-1 receptors in the regulation of ion channels and neurotransmitter release. Finally, there is interest in the potential therapeutic applications of CPD-TT, particularly in the treatment of neurological disorders such as stroke and traumatic brain injury.
Métodos De Síntesis
The synthesis of CPD-TT involves a multi-step process that begins with the reaction of 2-chlorobenzaldehyde with propan-2-ol to form 2-chloro-α,α-dimethylbenzeneacetaldehyde. This intermediate is then reacted with 1,3-dipropyl-1,3-diaminopropane in the presence of acetic acid to form CPD-TT. The final product is purified using column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
CPD-TT has been studied extensively for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. CPD-TT has been shown to have a high affinity for sigma-1 receptors, which are located in the central nervous system and are involved in a variety of physiological processes, including neurotransmission, ion channel regulation, and cell survival. CPD-TT has also been shown to have a modulatory effect on the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes.
Propiedades
Fórmula molecular |
C20H27ClN2O |
|---|---|
Peso molecular |
346.9 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C20H27ClN2O/c1-3-9-19-11-22-13-20(10-4-2,18(19)24)14-23(12-19)17(22)15-7-5-6-8-16(15)21/h5-8,17H,3-4,9-14H2,1-2H3 |
Clave InChI |
DICBLSUPHGIOHD-UHFFFAOYSA-N |
SMILES |
CCCC12CN3CC(C1=O)(CN(C2)C3C4=CC=CC=C4Cl)CCC |
SMILES canónico |
CCCC12CN3CC(C1=O)(CN(C2)C3C4=CC=CC=C4Cl)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





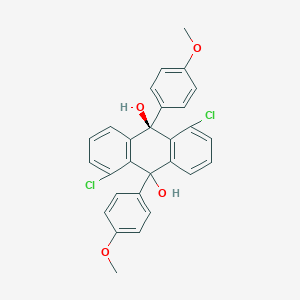
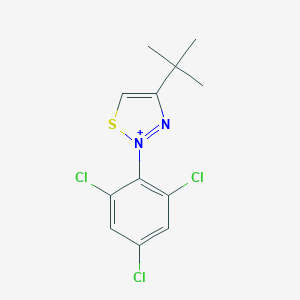
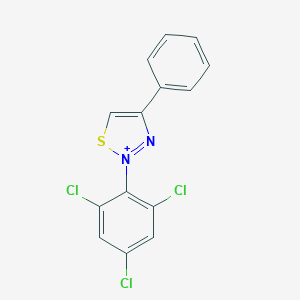
![3-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B290197.png)

![2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzonitrile](/img/structure/B290199.png)
![2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol](/img/structure/B290201.png)
![4-[4'-(1,2,3-Thiadiazol-4-yl)[1,1'-biphenyl]-4-yl]-1,2,3-thiadiazole](/img/structure/B290202.png)
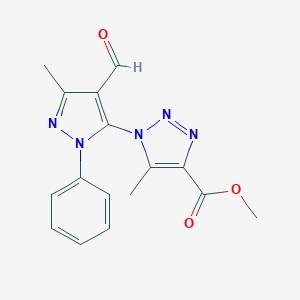
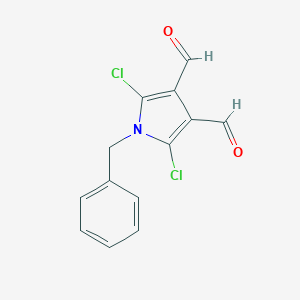

![2-[(3-methyl-2-butenyl)sulfanyl]-1-phenyl-1H-indole-3-carbaldehyde](/img/structure/B290214.png)